An In-Depth Technical Guide to Dimethoxymethylvinylsilane
An In-Depth Technical Guide to Dimethoxymethylvinylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethoxymethylvinylsilane, systematically named ethenyl-dimethoxy-methylsilane, is a versatile organosilicon compound with significant applications in materials science and organic synthesis.[1] Its bifunctional nature, possessing both a reactive vinyl group and hydrolyzable methoxy (B1213986) groups, allows it to act as a crucial building block for a wide range of materials.[1] This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and analytical methodologies related to Dimethoxymethylvinylsilane.
Chemical and Physical Properties
Dimethoxymethylvinylsilane is a colorless liquid with a mild odor.[2] Its fundamental properties are summarized in the tables below, providing a quick reference for laboratory and research applications.
Table 1: General and Physical Properties
| Property | Value | Source |
| IUPAC Name | Ethenyl-dimethoxy-methylsilane | [1] |
| Synonyms | Methylvinyldimethoxysilane, Vinyldimethoxymethylsilane | [1][3] |
| CAS Number | 16753-62-1 | [3] |
| Molecular Formula | C₅H₁₂O₂Si | [3] |
| Molecular Weight | 132.23 g/mol | [3] |
| Appearance | Colorless liquid | [3] |
| Boiling Point | 106 °C | [4] |
| Density | 0.884 g/mL at 25 °C | [4] |
| Refractive Index (n20/D) | 1.395 | [4] |
| Flash Point | 3 °C (closed cup) | [1] |
| Purity | ≥ 94% (GC) | [3] |
Table 2: Spectroscopic Data
| Spectroscopic Data | Availability | Source |
| ¹H NMR | Data available | [5] |
| ¹³C NMR | Data available | [5] |
| Infrared (IR) Spectrum | Data available | [5] |
| Mass Spectrum | Data available | [5] |
Safety and Toxicology
Dimethoxymethylvinylsilane is a flammable liquid and should be handled with appropriate safety precautions.[2][4] It is classified as a skin and eye irritant and may cause respiratory irritation.[2][4] Ingestion can be harmful, as it can hydrolyze to form methanol (B129727), leading to potential toxic effects.[2]
Table 3: Hazard Information
| Hazard Classification | Description |
| Flammable Liquid | Category 2[4] |
| Skin Irritation | Category 2[4] |
| Eye Irritation | Category 2A[4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system)[4] |
Personal Protective Equipment (PPE): When handling this compound, it is essential to use appropriate PPE, including safety goggles, chemical-resistant gloves, and a respirator with an organic vapor cartridge.[2] Work should be conducted in a well-ventilated area, preferably a fume hood.
Reactivity and Applications
The reactivity of Dimethoxymethylvinylsilane is characterized by two main features: the vinyl group and the dimethoxy groups attached to the silicon atom.[1]
-
Hydrolysis and Condensation: The dimethoxy groups can undergo hydrolysis to form silanol (B1196071) groups (Si-OH), which can then condense to form stable siloxane bonds (Si-O-Si).[1] This property is fundamental to its use in sol-gel processes and as a coupling agent to bond organic polymers to inorganic surfaces.[1]
-
Vinyl Group Reactivity: The vinyl group can participate in various organic reactions, including polymerization and cross-coupling reactions like the Hiyama coupling.[1] This allows for its use as a crosslinking agent in polymers to enhance their thermal stability and mechanical strength.[1]
Key Applications:
-
Coupling Agent: It enhances adhesion between organic resins and inorganic materials like glass fibers.[1][3]
-
Crosslinking Agent: Used in the production of silicone rubber and other polymers to improve their properties.[3]
-
Surface Modification: Imparts hydrophobic (water-repellent) properties to surfaces.[1][3]
-
Synthetic Intermediate: A versatile building block in organic synthesis for creating more complex organosilicon compounds.[1][3] It may be used in the synthesis of polymethylvinylborosiloxanes (PMVBs).[4][6]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, and analysis of Dimethoxymethylvinylsilane. These protocols are representative and may require optimization based on specific laboratory conditions and desired product purity.
Synthesis of Dimethoxymethylvinylsilane
A common method for the synthesis of vinylsilanes is the hydrosilylation of acetylene (B1199291).[1] The following is a representative two-step protocol for the synthesis of Dimethoxymethylvinylsilane.
Step 1: Hydrosilylation of Acetylene with Dichloromethylsilane (B8780727)
-
Apparatus: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet adapter, a condenser, and a thermometer. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Reagents:
-
Dichloromethylsilane
-
A platinum-based catalyst (e.g., Karstedt's catalyst)
-
Acetylene gas
-
Anhydrous toluene (B28343) (solvent)
-
-
Procedure:
-
Charge the reaction flask with dichloromethylsilane and anhydrous toluene.
-
Add the platinum catalyst to the solution.
-
Bubble acetylene gas through the solution at a controlled rate while maintaining the reaction temperature at 20-30°C.
-
Monitor the reaction progress by gas chromatography (GC) until the dichloromethylsilane is consumed.
-
Once the reaction is complete, purge the system with nitrogen to remove excess acetylene.
-
The resulting product is dichloromethylvinylsilane (B90890).
-
Step 2: Methoxylation of Dichloromethylvinylsilane
-
Apparatus: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a thermometer. The reaction should be carried out under an inert atmosphere.
-
Reagents:
-
Dichloromethylvinylsilane (from Step 1)
-
Anhydrous methanol
-
A base (e.g., anhydrous triethylamine (B128534) or pyridine) to act as an HCl scavenger.
-
Anhydrous diethyl ether (solvent)
-
-
Procedure:
-
Dissolve the dichloromethylvinylsilane and the base in anhydrous diethyl ether in the reaction flask and cool the mixture in an ice bath.
-
Slowly add anhydrous methanol from the dropping funnel to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction by GC to confirm the formation of Dimethoxymethylvinylsilane.
-
The precipitated salt (e.g., triethylammonium (B8662869) chloride) is removed by filtration under an inert atmosphere.
-
The filtrate contains the crude Dimethoxymethylvinylsilane.
-
Purification
The crude Dimethoxymethylvinylsilane can be purified by fractional distillation under atmospheric or reduced pressure.
-
Apparatus: A standard distillation apparatus with a fractionating column (e.g., a Vigreux column), a condenser, a receiving flask, and a thermometer.
-
Procedure:
-
Transfer the filtrate from the synthesis step to the distillation flask.
-
Slowly heat the flask.
-
Collect the fraction that distills at the boiling point of Dimethoxymethylvinylsilane (106 °C at atmospheric pressure).[4]
-
Store the purified product under an inert atmosphere to prevent hydrolysis.
-
Analytical Protocols
4.3.1. Gas Chromatography (GC)
-
Purpose: To determine the purity of Dimethoxymethylvinylsilane and to monitor the progress of its synthesis.
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID).
-
Column: A capillary column suitable for the analysis of volatile organosilicon compounds (e.g., a 5% phenyl-methylpolysiloxane column).
-
Sample Preparation: Dilute a small amount of the sample in a suitable solvent such as hexane (B92381) or dichloromethane.
-
Typical GC Parameters:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.
-
Carrier Gas: Helium or Nitrogen.
-
4.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To confirm the molecular structure of Dimethoxymethylvinylsilane.
-
Instrumentation: A standard NMR spectrometer (e.g., 300 or 500 MHz).
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard if the solvent does not contain it.
-
¹H NMR (300 MHz, CDCl₃):
-
Expected Chemical Shifts (δ, ppm):
-
~5.7-6.2 (m, 3H, -CH=CH₂)
-
~3.5 (s, 6H, -OCH₃)
-
~0.1 (s, 3H, Si-CH₃)
-
-
-
¹³C NMR (75 MHz, CDCl₃):
-
Expected Chemical Shifts (δ, ppm):
-
~138 (-CH=C H₂)
-
~132 (-C H=CH₂)
-
~50 (-OC H₃)
-
~-8 (Si-C H₃)
-
-
4.3.3. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Purpose: To identify the functional groups present in the Dimethoxymethylvinylsilane molecule.
-
Instrumentation: An FT-IR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory for easy sample handling.
-
Sample Preparation: For ATR-FTIR, place a drop of the neat liquid sample directly onto the ATR crystal.
-
Expected Characteristic Absorption Bands (cm⁻¹):
-
~3050 (C-H stretch, vinyl)
-
~2950, 2840 (C-H stretch, methyl/methoxy)
-
~1600 (C=C stretch, vinyl)
-
~1410 (CH₂ deformation, vinyl)
-
~1260 (Si-CH₃ deformation)
-
~1080 (Si-O-C stretch)
-
~800 (Si-C stretch)
-
Visualizations
Synthetic Pathway of Dimethoxymethylvinylsilane
Caption: Synthetic pathway of Dimethoxymethylvinylsilane.
Experimental Workflow for Synthesis and Purification
Caption: Workflow for Dimethoxymethylvinylsilane Synthesis.
References
- 1. sites.uclouvain.be [sites.uclouvain.be]
- 2. Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NMR Sample Preparation [nmr.chem.umn.edu]
- 4. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
